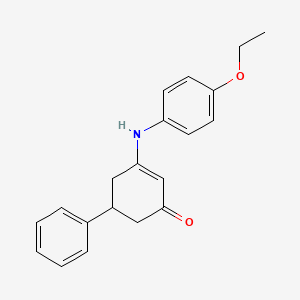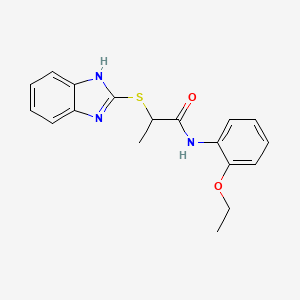![molecular formula C15H23ClN2 B4991615 N-[2-(2-chlorophenyl)ethyl]-1-ethylpiperidin-4-amine](/img/structure/B4991615.png)
N-[2-(2-chlorophenyl)ethyl]-1-ethylpiperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-chlorophenyl)ethyl]-1-ethylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl group and a 2-(2-chlorophenyl)ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)ethyl]-1-ethylpiperidin-4-amine typically involves the reaction of 2-(2-chlorophenyl)ethylamine with 1-ethylpiperidin-4-one. The reaction is carried out under controlled conditions, often using a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). After completion, the product is purified using column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
N-[2-(2-chlorophenyl)ethyl]-1-ethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, sodium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines, alcohols.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
N-[2-(2-chlorophenyl)ethyl]-1-ethylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[2-(2-chlorophenyl)ethyl]-1-ethylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-[2-(2-chlorophenyl)ethyl]-1-methylpiperidin-4-amine
- N-[2-(2-chlorophenyl)ethyl]-1-propylpiperidin-4-amine
- N-[2-(2-chlorophenyl)ethyl]-1-butylpiperidin-4-amine
Uniqueness
N-[2-(2-chlorophenyl)ethyl]-1-ethylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct chemical and biological properties compared to its analogs. The presence of the 2-(2-chlorophenyl)ethyl group can influence its reactivity and interaction with molecular targets, making it a valuable compound for research and development.
特性
IUPAC Name |
N-[2-(2-chlorophenyl)ethyl]-1-ethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2/c1-2-18-11-8-14(9-12-18)17-10-7-13-5-3-4-6-15(13)16/h3-6,14,17H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGCFOMHORGNPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NCCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(1R,2R)-2-hydroxy-1-[2-hydroxyethyl(methyl)amino]spiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(1,2-oxazol-3-yl)methanone](/img/structure/B4991535.png)
![1-(2-fluorophenyl)-4-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]piperazine](/img/structure/B4991538.png)
![(5E)-5-{2-[(3-nitrobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B4991542.png)


![ETHYL 7-CYCLOPROPYL-3-{[(4-FLUOROPHENYL)(METHYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4991563.png)
![14-[(2-fluorophenyl)methylsulfanyl]-8-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B4991582.png)
![3-phenyl-5-[4-(2-propyn-1-yloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B4991588.png)
![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B4991593.png)
![tetramethyl 6'-(4-fluorobenzoyl)-5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B4991599.png)
![Methyl 2-({[2-(5-chlorothiophen-2-yl)quinolin-4-yl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4991612.png)

![5-({[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzene-1,3-dicarboxylic acid](/img/structure/B4991629.png)
![N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine](/img/structure/B4991644.png)
